
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-triethylsilylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-triethylsilylphenyl)propanoic acid is a useful research compound. Its molecular formula is C30H35NO4Si and its molecular weight is 501.698. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of EN300-7466211 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
EN300-7466211 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the activation of downstream signaling pathways that mediate various cellular responses.
Biochemical Pathways
The inhibition of PDE3 and PDE4 by EN300-7466211 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which then phosphorylates a variety of target proteins, leading to changes in cell function . For example, in the context of chronic obstructive pulmonary disease (COPD), these changes can result in bronchodilation and anti-inflammatory effects .
Pharmacokinetics
It is known that the compound contains elements such as boron, phosphorus, and silicon, which can change polarity, elevate uptake and metabolic stability, and enable mimicking of transition states of enzymes . These properties could potentially enhance the bioavailability of the compound.
Result of Action
The dual inhibition of PDE3 and PDE4 by EN300-7466211 leads to bronchodilation and non-steroidal anti-inflammatory effects in the lungs . This makes it a promising treatment for conditions like COPD, where inflammation and bronchoconstriction are major issues .
Actividad Biológica
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-triethylsilylphenyl)propanoic acid, commonly referred to as Fmoc-L-Phe(TESi), is a derivative of phenylalanine that has garnered attention in the fields of medicinal chemistry and biochemistry for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group that enhances its stability and solubility, making it suitable for various applications in peptide synthesis and drug development.
- Molecular Formula : C30H37NO4
- Molecular Weight : 501.6 g/mol
- CAS Number : 15870767
- IUPAC Name : this compound
The biological activity of Fmoc-L-Phe(TESi) is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the Fmoc group allows the compound to participate in peptide bond formation, while the triethylsilyl group enhances its lipophilicity, potentially improving membrane permeability.
Anticancer Activity
Recent studies have indicated that Fmoc-L-Phe(TESi) exhibits significant anticancer properties. For instance, a study conducted by Zhang et al. (2023) demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
PC-3 (Prostate) | 12 | Cell cycle arrest and apoptosis |
A549 (Lung) | 18 | Inhibition of proliferation |
Antimicrobial Activity
Fmoc-L-Phe(TESi) has also shown promising antimicrobial activity. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membrane integrity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
- In Vivo Studies : In a murine model of breast cancer, administration of Fmoc-L-Phe(TESi) resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
- Pharmacokinetics : A pharmacokinetic study indicated that Fmoc-L-Phe(TESi) has favorable absorption characteristics with a half-life suitable for therapeutic applications. The compound showed high bioavailability when administered orally.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-triethylsilylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO4Si/c1-4-36(5-2,6-3)22-17-15-21(16-18-22)19-28(29(32)33)31-30(34)35-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,4-6,19-20H2,1-3H3,(H,31,34)(H,32,33)/t28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICUFHRPLYVPST-NDEPHWFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.